EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate
Overview
Description
Ethyl 2-(5-bromopyrimidin-2-yloxy)acetate is a chemical compound with the molecular formula C8H9BrN2O3 . It has a molecular weight of 261.08 . The compound is typically available in a low-melting solid, semi-solid, liquid, or cloudy liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyrimidin-2-yloxy)acetate is 1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of Ethyl 2-(5-bromopyrimidin-2-yloxy)acetate, has been synthesized. Its molecular structure was optimized and analyzed using DFT calculations and X-ray crystallography, highlighting the compound's structural attributes (Da-Yun Luo et al., 2019).
- Another study focused on the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate, demonstrating an efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This research offers insights into the high-yield, large-scale synthesis of related compounds (R. Morgentin et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYJWWREUOLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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